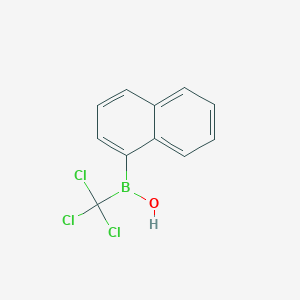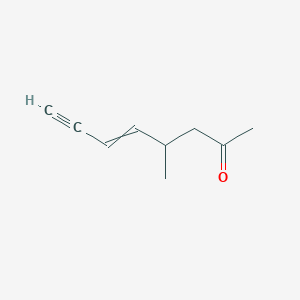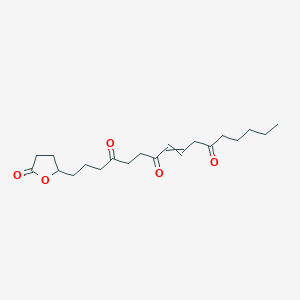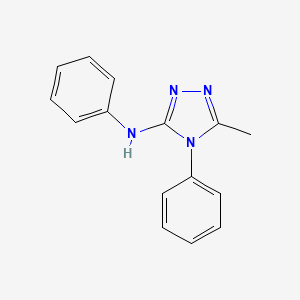
4H-1,2,4-Triazol-3-amine, 5-methyl-N,4-diphenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4H-1,2,4-Triazol-3-amine, 5-methyl-N,4-diphenyl- is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The unique structure of 4H-1,2,4-Triazol-3-amine, 5-methyl-N,4-diphenyl- makes it a valuable compound for research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,2,4-Triazol-3-amine, 5-methyl-N,4-diphenyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of hydrazine derivatives with carbonyl compounds, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid .
Industrial Production Methods
Industrial production of 4H-1,2,4-Triazol-3-amine, 5-methyl-N,4-diphenyl- involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with minimal impurities .
化学反応の分析
Types of Reactions
4H-1,2,4-Triazol-3-amine, 5-methyl-N,4-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acetic acid, sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole amines. Substitution reactions can lead to a variety of substituted triazoles with different functional groups .
科学的研究の応用
4H-1,2,4-Triazol-3-amine, 5-methyl-N,4-diphenyl- has numerous applications in scientific research, including:
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly as antifungal, antibacterial, and anticancer agents.
Agriculture: The compound is utilized in the synthesis of agrochemicals, such as herbicides and pesticides.
Materials Science: It is employed in the creation of advanced materials, including polymers and dyes.
作用機序
The mechanism of action of 4H-1,2,4-Triazol-3-amine, 5-methyl-N,4-diphenyl- involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may inhibit enzymes or receptors critical for the survival and proliferation of pathogens or cancer cells. The triazole ring’s ability to form hydrogen bonds and interact with biological molecules is key to its activity .
類似化合物との比較
Similar Compounds
- 4-Methyl-4H-1,2,4-triazol-3-ylmethanol
- N-[2-(5-methyl-4H-1,2,4-triazol-3-yl)phenyl]-7H-pyrrolo[2,3-d]
- 4-Amino-4H-1,2,4-triazole
Uniqueness
4H-1,2,4-Triazol-3-amine, 5-methyl-N,4-diphenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the diphenyl and methyl groups enhances its stability and reactivity compared to other triazole derivatives .
特性
CAS番号 |
62441-47-8 |
|---|---|
分子式 |
C15H14N4 |
分子量 |
250.30 g/mol |
IUPAC名 |
5-methyl-N,4-diphenyl-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C15H14N4/c1-12-17-18-15(16-13-8-4-2-5-9-13)19(12)14-10-6-3-7-11-14/h2-11H,1H3,(H,16,18) |
InChIキー |
ASLGFGWTOBJKEO-UHFFFAOYSA-N |
正規SMILES |
CC1=NN=C(N1C2=CC=CC=C2)NC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



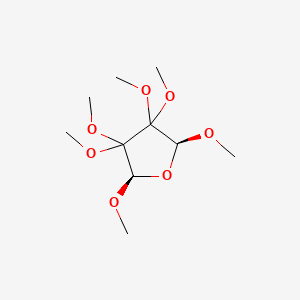
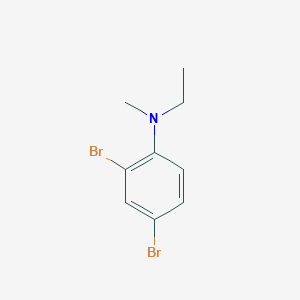
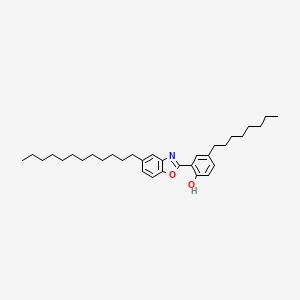
![Methanone, [3,4-dimethyl-6-(nitromethyl)-3-cyclohexen-1-yl]phenyl-](/img/structure/B14516820.png)

![{[(Methoxycarbonyl)amino]methyl}(triphenyl)phosphanium chloride](/img/structure/B14516831.png)
![bicyclo[2.1.1]hexane-5-carbonyl bicyclo[2.1.1]hexane-5-carboperoxoate](/img/structure/B14516845.png)
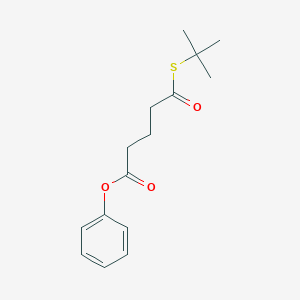
![N-{4-[2-(3,5-Dimethyl-4H-pyrazol-4-ylidene)hydrazinyl]benzene-1-sulfonyl}glycine](/img/structure/B14516851.png)
